molecular formula C25H28N8O3S B10755941 3-(2-(1-(2-(dimethylamino)acetyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-7-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)thiophene-2-carboxamide

3-(2-(1-(2-(dimethylamino)acetyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-7-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)thiophene-2-carboxamide

Cat. No.: B10755941
M. Wt: 520.6 g/mol
InChI Key: KKPGTCOUMOPLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    GSK2110236A (Omipalisib): is an orally active, highly selective inhibitor of the pathway.

  • It inhibits the activity of various PI3K isoforms, including p110α, p110β, p110δ, and p110γ, as well as the mTORC1 and mTORC2 complexes.
  • The compound has demonstrated anticancer activity.
  • Preparation Methods

      Synthetic Routes: The synthetic route for GSK2110236A involves several steps, starting from commercially available starting materials.

      Reaction Conditions: Specific reaction conditions and reagents used in the synthesis are proprietary information, but it typically involves medicinal chemistry techniques.

      Industrial Production: Details about large-scale industrial production methods are not publicly available.

  • Chemical Reactions Analysis

      Reactions: GSK2110236A may undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type and are not disclosed.

      Major Products: The major products formed during these reactions are not widely documented.

  • Scientific Research Applications

      Chemistry: GSK2110236A is used in medicinal chemistry research to study PI3K/mTOR signaling pathways.

      Biology: It plays a role in cell growth, survival, and metabolism.

      Medicine: Clinical studies explore its potential as an anticancer agent.

      Industry: Its industrial applications are primarily related to drug development.

  • Mechanism of Action

      Targets: GSK2110236A inhibits PI3K isoforms (p110α, p110β, p110δ, p110γ) and mTORC1/2.

      Pathways: It disrupts the PI3K/Akt/mTOR pathway, affecting cell proliferation, survival, and metabolism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H28N8O3S

    Molecular Weight

    520.6 g/mol

    IUPAC Name

    3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]thiophene-2-carboxamide

    InChI

    InChI=1S/C25H28N8O3S/c1-32(2)13-20(34)33-9-4-5-14-11-19(36-3)17(12-18(14)33)29-25-30-23-15(6-8-27-23)24(31-25)28-16-7-10-37-21(16)22(26)35/h6-8,10-12H,4-5,9,13H2,1-3H3,(H2,26,35)(H3,27,28,29,30,31)

    InChI Key

    KKPGTCOUMOPLRX-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)CC(=O)N1CCCC2=CC(=C(C=C21)NC3=NC4=C(C=CN4)C(=N3)NC5=C(SC=C5)C(=O)N)OC

    Origin of Product

    United States

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